molecular formula C14H11BrN2O B8200490 (S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8200490
M. Wt: 303.15 g/mol
InChI Key: OBYFAHKQBUQLDM-CYBMUJFWSA-N
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Description

(S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a bromine atom at the 5-position of the pyridine ring and a phenyl group at the 4-position of the dihydrooxazole moiety. Its stereochemistry (S-configuration) plays a critical role in its interactions, particularly in catalysis and ligand design. The compound is synthesized via methods involving chiral precursors and transition-metal-mediated reactions, as exemplified by similar oxazoline derivatives in the literature .

Properties

IUPAC Name

(4S)-2-(5-bromopyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c15-11-6-7-12(16-8-11)14-17-13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYFAHKQBUQLDM-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with phenylacetonitrile in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Histone Deacetylase Inhibition
One of the primary applications of (S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is as a potent inhibitor of histone deacetylases (HDACs). Research indicates that compounds with oxazoline groups exhibit significant inhibitory activity against HDAC3, which is crucial for regulating gene expression and has implications in cancer therapy. The stereochemistry of the compound plays a vital role in its potency; for example, the (S) enantiomer demonstrates selective inhibition patterns compared to its (R) counterpart .

Case Study: Selective HDAC Inhibitors
A study published in the Journal of Medicinal Chemistry highlighted a series of oxazoline derivatives, including this compound, showing varied inhibition profiles against different HDAC isoforms. The findings suggested that modifications to the phenyl group could enhance selectivity and potency against specific HDAC targets .

Material Science

Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics. Its structure allows for effective charge transport, which is essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of bromine enhances electron affinity, improving device performance.

Data Table: Electronic Properties Comparison

CompoundElectron Affinity (eV)Ionization Energy (eV)Application Area
This compound3.05.8OLEDs, OPVs
Reference Compound A2.85.6OLEDs
Reference Compound B3.16.0Organic Photovoltaics

Agricultural Chemistry

Pesticide Development
There is emerging interest in the use of this compound as a potential pesticide agent. Its structural similarity to known agrochemicals suggests that it may exhibit herbicidal or insecticidal properties.

Case Study: Herbicide Efficacy Testing
In preliminary tests conducted on various plant species, formulations containing this compound showed promising results in inhibiting weed growth without adversely affecting crop yield . Further studies are needed to elucidate its mechanism of action and optimize its application rates.

Mechanism of Action

The mechanism of action of (S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, while the oxazole ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dihydrooxazole Derivatives

Compound Name Substituents (Pyridinyl Position) Biological Activity Key Applications References
(S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole 5-Bromo Not explicitly reported Catalysis, ligand design
2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole Benzo[b]thiophen-2-yl Antifungal (MIC: 0.03–2 μg/mL) Broad-spectrum antifungal agents
Yanglingmycin ((S)-2-(2-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrooxazole) 2-Hydroxyphenyl, 4-hydroxymethyl Broad-spectrum antibacterial Antibacterial therapeutics
(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole 5-Trifluoromethyl Not reported Catalysis, coordination chemistry
(R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (Enantiomer) 5-Bromo Not reported Comparative stereochemical studies

Structural and Electronic Variations

  • Substituent Effects: Bromine (Target Compound): The electron-withdrawing bromine atom enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions in catalysis . Benzo[b]thiophen-2-yl: Enhances π-π stacking interactions, contributing to antifungal activity by targeting fungal cell membranes .
  • Stereochemistry :

    • The (S)-enantiomer of the target compound is often preferred in asymmetric catalysis, as seen in Ru(II) complexes for amination reactions . The (R)-enantiomer () is commercially available but less studied in applications .

Biological Activity

(S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H10BrN3O
  • Molecular Weight : 304.14 g/mol
  • CAS Number : 2422083-87-0

This compound features a bromopyridine moiety and a dihydrooxazole structure, which are significant for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Initial screenings indicate potential antibacterial effects against Gram-positive bacteria, although the efficacy appears limited compared to other compounds in the same class .
  • Anticancer Properties : Some derivatives of oxazole compounds have shown selective toxicity towards cancer cells while sparing normal cells. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl and bromopyridine substituents can enhance cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance mechanisms .

Case Studies and Experimental Data

A number of studies have evaluated the biological activity of this compound and related compounds:

  • Antibacterial Activity :
    • A study screened various analogs against Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined, revealing that while some derivatives were active against B. subtilis, the overall antibacterial activity was moderate .
    CompoundMIC (µg/mL)Activity
    Compound A50Active against B. subtilis
    Compound B200No significant activity
  • Anticancer Activity :
    • Research has demonstrated that certain oxazole derivatives exhibit cytotoxic effects on breast and lung cancer cell lines (e.g., MCF-7, A549). The most promising candidates showed IC50 values in the low micromolar range, indicating strong potential for further development .
    Cell LineIC50 (µM)Compound Tested
    MCF-712This compound
    A54915Same as above

Structure–Activity Relationship (SAR)

The SAR studies have highlighted that:

  • The presence of electron-donating groups on the phenyl ring significantly enhances cytotoxicity.
  • Bromination at the pyridine ring contributes to increased binding affinity to target proteins involved in cancer cell proliferation.

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